4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde
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Overview
Description
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a trifluoromethoxy group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions include indole derivatives with modified functional groups, such as carboxylic acids, alcohols, and halogenated indoles .
Scientific Research Applications
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
5-Bromoindole-3-carboxaldehyde: Contains a bromine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H10F3NO3 |
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Molecular Weight |
321.25 g/mol |
IUPAC Name |
4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-13-4-2-1-3-10(13)11-5-6-12-14(15(11)22)9(8-21)7-20-12/h1-8,20,22H |
InChI Key |
UVKFPIDVKYSEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3C=O)O)OC(F)(F)F |
Origin of Product |
United States |
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